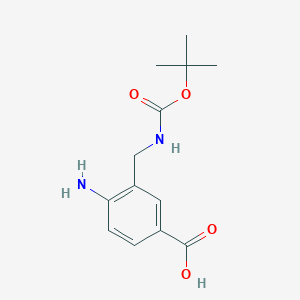4-Amino-3-(boc-aminomethyl)-benzoic acid
CAS No.: 320727-02-4
Cat. No.: VC18411488
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 320727-02-4 |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | 4-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
| Standard InChI | InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7,14H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | AFUINDSZAZZUIP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-amino-3-(Boc-aminomethyl)-benzoic acid combines a benzoic acid backbone with orthogonal protective groups that enable sequential derivatization. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.293 g/mol |
| Exact Mass | 266.127 g/mol |
| PSA (Polar Surface Area) | 101.65 Ų |
| LogP (Octanol-Water Partition) | 2.96 |
The Boc group on the aminomethyl side chain enhances solubility in organic solvents while protecting the primary amine during peptide coupling reactions . The arylamino group at the 4-position remains reactive under specific conditions, allowing further acylation or conjugation .
Synthesis and Regioselective Functionalization
Synthetic Route from 4-Aminobenzoic Acid
-
Regioselective Amidomethylation: Reaction with hydroxymethylphthalimide introduces the aminomethyl group at the 3-position.
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) selectively protects the benzylamino group, leaving the arylamino group unaffected.
-
Deprotection and Purification: Acidic cleavage of the phthalimide group yields the final product.
This route capitalizes on the differential reactivity of the amino groups, ensuring high regioselectivity. The Boc group remains stable under standard peptide synthesis conditions, enabling its use in solid-phase methodologies .
Stereochemical and Functional Group Compatibility
The arylamino group exhibits unique reactivity: it resists acylation during standard peptide couplings (e.g., with BOP reagent) but can be modified under base-free, carbodiimide-mediated conditions . This discrimination allows sequential elongation of peptide chains at the carboxyl and benzylamino groups without cross-reactivity.
Applications in Pseudopeptide and Combinatorial Chemistry
Role in Branched Pseudopeptide Synthesis
A landmark study demonstrated the utility of 4-amino-3-(Boc-aminomethyl)-benzoic acid in constructing the branched pseudopeptide Fmoc-Ala-Phe-AmAbz(H-Lys-Leu)-Val-Gly-NH . The compound’s three functional groups enabled:
-
Carboxyl Group Activation: Coupling with Fmoc-Val-Gly-NH via standard solid-phase techniques.
-
Benzylamino Group Elongation: Incorporation of H-Lys-Leu after Boc deprotection.
-
Arylamino Group Modification: Acylation with Fmoc-Ala-Phe under optimized conditions.
This modularity positions the compound as a scaffold for generating structurally diverse peptide mimetics.
Comparative Analysis with Unprotected Analogues
| Property | 4-Amino-3-(Boc-aminomethyl)-Benzoic Acid | 4-(Aminomethyl)Benzoic Acid |
|---|---|---|
| Solubility | Soluble in DMF, DCM | Slightly soluble in water |
| Stability | Stable to bases and nucleophiles | Degrades under basic conditions |
| Synthetic Utility | Enables orthogonal functionalization | Limited to single-step reactions |
Strategic Advantages in Drug Design
Compatibility with Modern Coupling Reagents
The Boc group’s stability allows the use of aggressive coupling agents like BOP and HATU without premature deprotection. This compatibility streamlines the synthesis of complex architectures, such as cyclic pseudopeptides and dendrimers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume